molecular formula C23H24N2O B5019056 1-[4-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone

1-[4-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone

Cat. No.: B5019056
M. Wt: 344.4 g/mol
InChI Key: KJDLWFJGNQURNV-UHFFFAOYSA-N
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Description

1-[4-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a naphthalen-2-ylmethyl group and a phenyl ethanone group

Properties

IUPAC Name

1-[4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-18(26)20-8-10-23(11-9-20)25-14-12-24(13-15-25)17-19-6-7-21-4-2-3-5-22(21)16-19/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDLWFJGNQURNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1-[4-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring and naphthalen-2-ylmethyl group play crucial roles in binding to these receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise molecular interactions are crucial .

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